molecular formula C9H13NO2 B14523876 N-(7-Oxocyclohept-1-en-1-yl)acetamide CAS No. 62372-80-9

N-(7-Oxocyclohept-1-en-1-yl)acetamide

Cat. No.: B14523876
CAS No.: 62372-80-9
M. Wt: 167.20 g/mol
InChI Key: DTZPIXMMAZJKBG-UHFFFAOYSA-N
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Description

N-(7-Oxocyclohept-1-en-1-yl)acetamide is a cyclic enone-containing acetamide derivative characterized by a seven-membered cycloheptenone ring substituted at the 1-position with an acetamide group. The compound’s structure combines a strained cycloheptenone system with an acetamide moiety, which may influence its reactivity, solubility, and biological interactions.

Properties

CAS No.

62372-80-9

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

N-(7-oxocyclohepten-1-yl)acetamide

InChI

InChI=1S/C9H13NO2/c1-7(11)10-8-5-3-2-4-6-9(8)12/h5H,2-4,6H2,1H3,(H,10,11)

InChI Key

DTZPIXMMAZJKBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CCCCCC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Oxocyclohept-1-en-1-yl)acetamide typically involves the reaction of cycloheptanone with acetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions . The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to ensure high efficiency and cost-effectiveness. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(7-Oxocyclohept-1-en-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

N-(7-Oxocyclohept-1-en-1-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-Oxocyclohept-1-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Cyclic Systems and Substituent Effects

  • Coumarin-Based Acetamides (e.g., ): Compounds like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide (2k) feature a coumarin core linked to acetamide via an ether bridge. The rigid coumarin ring enhances thermal stability (melting points: 230–260°C) compared to the flexible cycloheptenone system in the target compound, which may exhibit lower melting points due to reduced crystallinity .
  • Meta-Substituted Phenyl Acetamides (e.g., ): N-(3-chlorophenyl)-2,2,2-trichloro-acetamide derivatives demonstrate that electron-withdrawing substituents (e.g., Cl, NO₂) at meta positions significantly alter crystal packing and lattice constants. The 7-oxo group in N-(7-Oxocyclohept-1-en-1-yl)acetamide may similarly influence intermolecular hydrogen bonding and solubility .
  • In contrast, the cycloheptenone ring may confer unique steric effects, impacting binding interactions in biological systems .

Functional Group Comparisons

  • Naphthofuran Acetamides (e.g., ) :
    Compounds such as N-[2-(hydrazinylcarbonyl)-5-nitronaphtho[2,1-b]furan-1-yl]acetamide include nitro and hydrazine groups, which enhance antibacterial activity. The absence of such polar groups in the target compound may reduce its antimicrobial efficacy but improve metabolic stability .
  • Tetrazole-Linked Acetamides (e.g., ): N-(2-Oxoethyl)-1H-Tetrazole-1-Acetamide features a tetrazole ring, known for its high dipole moment and use in coordination chemistry. The cycloheptenone system lacks such strong electron-deficient regions, limiting its utility in metal chelation .

Physicochemical Properties

Compound Class Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Trends
This compound* ~195.2 Cycloheptenone, acetamide Not reported Moderate in polar solvents
Coumarin acetamides 350–400 Coumarin, nitro, hydrazide 230–260 Low in water, high in DMSO
Meta-Cl-phenyl acetamides ~260–300 Trichloro, Cl/CH₃ 120–150 Low in water
Benzothiazole acetamides ~350–400 CF₃, methoxyphenyl 180–200 Moderate in ethanol

*Estimated for this compound based on structural analogs.

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